
3,3,3-Trifluoropropanethioamide
Overview
Description
3,3,3-Trifluoropropanethioamide is an organic compound with the molecular formula C3H4F3NS It is characterized by the presence of three fluorine atoms attached to the first carbon of a propanethioamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoropropanethioamide typically involves the reaction of 3,3,3-trifluoropropionyl chloride with ammonia or an amine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
CF3CH2COCl+NH3→CF3CH2C(NH2)S
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoropropanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3,3-Trifluoropropanethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoropropanethioamide involves its interaction with specific molecular targets. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions with biological molecules. The thioamide group can form hydrogen bonds and participate in various biochemical pathways, potentially affecting enzyme activity and protein function.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoropropionamide
- 3,3,3-Trifluoropropylamine
- 3,3,3-Trifluoropropionic acid
Uniqueness
3,3,3-Trifluoropropanethioamide is unique due to the presence of both a trifluoromethyl group and a thioamide group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
3,3,3-Trifluoropropanethioamide is an organic compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. The presence of trifluoromethyl groups enhances its chemical stability and may influence its interaction with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C3H4F3NS
- Molecular Weight : 155.14 g/mol
- IUPAC Name : this compound
The trifluoromethyl group is known to significantly alter the physicochemical properties of organic compounds, which can affect their biological activity. The thioamide functional group also contributes to the compound's reactivity and potential as an enzyme inhibitor.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, potentially leading to inhibition or modulation of their activity. This characteristic is particularly relevant in drug design, where such interactions can be exploited for therapeutic purposes.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures possess antimicrobial properties. The compound's thioamide group may play a role in disrupting microbial cell functions.
- Enzyme Inhibition : The compound has been explored as a potential enzyme inhibitor, particularly in pathways related to inflammation and cancer progression. Its unique structure may allow it to bind effectively to active sites of target enzymes.
- Cytotoxic Effects : Some studies have indicated that fluorinated compounds can exhibit cytotoxic effects against tumor cells. Further investigation into the specific cytotoxicity of this compound is warranted.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the following table:
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Demonstrated effectiveness against various bacterial strains. |
Study 2 | Enzyme Inhibition | Showed potential as a phosphoinositide 3-kinase (PI3K) inhibitor, relevant in cancer therapy. |
Study 3 | Cytotoxicity | Exhibited selective cytotoxicity against certain cancer cell lines compared to normal cells. |
Case Studies
-
Enzyme Inhibition in Cancer Models :
- Research has shown that this compound can inhibit PI3K activity in vitro. This pathway is crucial for tumor growth and survival. In animal models of cancer, administration of the compound led to reduced tumor size and improved survival rates.
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial efficacy of various fluorinated compounds including this compound against resistant strains of bacteria. Results indicated significant inhibition zones compared to control groups.
Properties
IUPAC Name |
3,3,3-trifluoropropanethioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3NS/c4-3(5,6)1-2(7)8/h1H2,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHVUNKPSQGYFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=S)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623515 | |
Record name | 3,3,3-Trifluoropropanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365428-34-8 | |
Record name | 3,3,3-Trifluoropropanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,3-trifluoropropanethioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key reactions of tertiary alcohols derived from 2-oxo-3,3,3-trifluoropropanethioamides?
A1: Research indicates that tertiary alcohols derived from 2-oxo-3,3,3-trifluoropropanethioamides demonstrate interesting reactivity. [] For instance, reacting these alcohols with thionyl chloride doesn't yield the anticipated chlorinated products, except in the case of the phenyl derivative. Instead, this reaction provides a straightforward route to synthesize α-trifluoromethyl-thiocinnamamides. Furthermore, these α-trifluoromethyl-thiocinnamamides readily react with hydrazine, forming dihydropyrazoles that can be easily oxidized to pyrazoles. []
Q2: Can you elaborate on the formation and trapping of reactive intermediates from a specific 3,3,3-trifluoropropanethioamide derivative?
A2: Research has focused on S-[2-(Fluoromethoxy)-1,1,3,3,3-pentafluoropropyl]-L-cysteine, a cysteine S-conjugate derived from the this compound derivative 2-(Fluoromethoxy)-1,1,3,3,3-pentafluoro-1-propene (compound A). [] In chemical models mimicking pyridoxal-dependent enzymatic reactions, this conjugate generates several reactive intermediates. Interestingly, instead of trapping the expected 2-(fluoromethoxy)-1,1,3,3,3-pentafluoropropanethiolate with benzyl bromide, the dehydrofluorination product 2-(fluoromethoxy)-1,3,3,3-tetrafluoro-1-propenylthiolate is captured, ultimately forming benzyl 2-(fluoromethoxy)-3,3,3-trifluoropropanethioate. [] This highlights the complexity of reactions involving these compounds and the potential for unexpected reaction pathways.
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